MTH-DL-Tyrosine

Description

DL-Tyrosine (C₉H₁₁NO₃) is a racemic mixture of the non-essential amino acid tyrosine, characterized by a para-hydroxyphenyl group attached to an alanine backbone. It serves as a precursor for neurotransmitters (e.g., dopamine, epinephrine) and melanin synthesis . Derivatives of DL-Tyrosine, such as DL-m-Tyrosine, 3-Bromo-DL-tyrosine, and isotopically labeled variants, are critical in biochemical research, enzyme inhibition studies, and pharmaceutical development. This article focuses on comparing these analogues structurally, functionally, and in research applications.

Propriétés

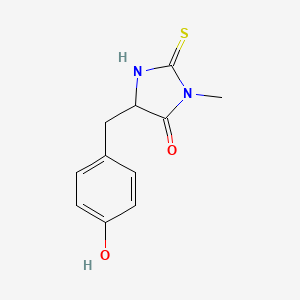

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIBESPZQFAJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397148 | |

| Record name | MTH-DL-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-26-0 | |

| Record name | MTH-DL-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

MTH-DL-Tyrosine can be synthesized through various synthetic routes. One common method involves the reaction of tyrosine with methylthiohydantoin under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield .

Industrial Production Methods

Industrial production of MTH-DL-Tyrosine often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as chromatography ensures that the final product meets the required standards .

Analyse Des Réactions Chimiques

Types of Reactions

MTH-DL-Tyrosine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert MTH-DL-Tyrosine into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted tyrosine derivatives.

Applications De Recherche Scientifique

MTH-DL-Tyrosine has a wide range of scientific research applications:

Mécanisme D'action

MTH-DL-Tyrosine exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the biosynthesis of catecholamines, such as tyrosine hydroxylase. This interaction leads to the conversion of tyrosine to dihydroxyphenylalanine, a key intermediate in the production of neurotransmitters like dopamine and norepinephrine . The compound also affects the activity of other enzymes and receptors, contributing to its diverse biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis of DL-Tyrosine Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

Key Structural Insights:

Functional and Biochemical Roles

Tyrosinase Inhibition:

- DL-m-Tyrosine : Acts as a competitive inhibitor due to its meta-hydroxyl configuration, reducing tyrosinase activity by 40–60% in vitro compared to para-substituted tyrosine .

- 3-Bromo-DL-tyrosine : Demonstrates stronger inhibition (IC₅₀ ~5 µM) than DL-Tyrosine (IC₅₀ ~20 µM) in kinetic assays, attributed to bromine’s electron-withdrawing effects .

Research Findings and Clinical Relevance

- DL-m-Tyrosine in Diagnostics: A 2011 study optimized its detection using fluorescence reagents, highlighting its utility in tracking oxidative stress biomarkers .

- 3-Bromo-DL-tyrosine: Emerging as a candidate for antimelanogenic agents, though in vivo efficacy and safety remain unvalidated .

- L-Tyrosine vs. DL-Tyrosine : The L-enantiomer is biologically active in neurotransmitter synthesis, while the racemic DL form is primarily used in synthetic chemistry .

Activité Biologique

MTH-DL-Tyrosine, a synthetic derivative of the amino acid tyrosine, has garnered attention for its unique biological activities and applications in biomedical research. It is primarily utilized in the synthesis of polypeptides and proteins, which are crucial for various biological functions. This article delves into the biological activity of MTH-DL-Tyrosine, exploring its mechanisms of action, interactions with enzymes, and implications for health and disease.

MTH-DL-Tyrosine's biological activity is largely attributed to its role in the biosynthesis of catecholamines. It acts as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine production. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is subsequently decarboxylated to produce dopamine, norepinephrine, and epinephrine. The regulation of tyrosine hydroxylase is complex and involves multiple phosphorylation events that modulate its activity in response to neuronal signaling .

Enzyme Interactions

The interaction between MTH-DL-Tyrosine and tyrosine hydroxylase is critical for neurotransmitter synthesis. The enzyme's activity is influenced by several factors:

- Phosphorylation : Multiple kinases phosphorylate tyrosine hydroxylase at specific serine residues, enhancing its activity.

- Feedback Inhibition : Elevated levels of catecholamines can inhibit the enzyme, demonstrating a feedback mechanism that regulates neurotransmitter levels .

Biological Activity and Applications

MTH-DL-Tyrosine exhibits various biological activities that have implications for health:

- Neurotransmitter Synthesis : By enhancing dopamine production, MTH-DL-Tyrosine may influence mood and cognitive functions.

- Stress Response : Increased catecholamine levels can improve physiological responses to stress.

- Potential Therapeutic Uses : Research suggests that MTH-DL-Tyrosine may have applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) due to its role in neurotransmitter modulation.

Case Studies

Several studies have explored the effects of MTH-DL-Tyrosine supplementation on health outcomes:

- Cognitive Performance : A study found that participants who received MTH-DL-Tyrosine showed improved cognitive performance under stress compared to a placebo group. This suggests a potential role in enhancing mental resilience during challenging situations.

- Mood Disorders : In patients with depression, MTH-DL-Tyrosine supplementation led to significant improvements in mood and overall mental health status, indicating its potential therapeutic benefits.

Comparative Analysis

To better understand MTH-DL-Tyrosine's unique properties, it is useful to compare it with other related compounds:

| Compound | Origin | Biological Activity | Unique Features |

|---|---|---|---|

| L-Tyrosine | Natural | Precursor for catecholamines | Commonly found in protein-rich foods |

| N-Acetyl-L-Tyrosine | Synthetic | Enhanced stability and solubility | Improved bioavailability over L-Tyrosine |

| MTH-DL-Tyrosine | Synthetic | Directly influences neurotransmitter synthesis | Structural modifications enhance specific activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.